Physicochemical Differentiation: Lipophilicity and Predicted ADME Profile of 3,3-Diphenyl-N-2-pyridinylpropanamide vs. Hydroxylated Analog
The target compound exhibits markedly higher lipophilicity (ACD/LogP 4.26) relative to its 3-hydroxy congener (3-hydroxy-3,3-diphenyl-N-(pyridin-2-yl)propanamide, predicted LogP ~2.8–3.2 based on fragment contributions) . This difference translates to an approximately 30-fold higher predicted bioaccumulation factor (BCF 1,554 vs. estimated ~50 for the hydroxy analog) . The lower hydrogen-bond donor count (1 vs. 2) and reduced polar surface area favor blood-brain barrier penetration, making the target compound potentially more suitable for CNS targets.
| Evidence Dimension | Lipophilicity (LogP) and Bioaccumulation (BCF) |
|---|---|
| Target Compound Data | ACD/LogP 4.26; BCF 1,554 (pH 7.4) |
| Comparator Or Baseline | 3-Hydroxy-3,3-diphenyl-N-(pyridin-2-yl)propanamide (estimated LogP ~3.0; BCF ~50) |
| Quantified Difference | ΔLogP ~1.3; ~30-fold higher BCF |
| Conditions | Predicted via ACD/Labs Percepta and EPISuite |
Why This Matters
For CNS or intracellular target applications, higher LogP and BCF can enhance membrane permeability and tissue distribution, but may also increase off-target partitioning; selection should be driven by target compartment requirements.
